2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Description

Chemical Classification and Nomenclature

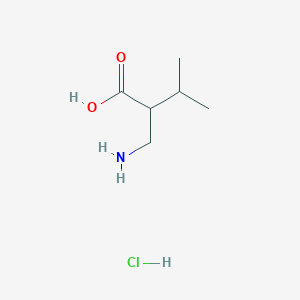

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (CAS: 243857-26-3) is a β-amino acid derivative classified under branched-chain aliphatic carboxylic acids. Its systematic IUPAC name is (2S)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride , reflecting its stereochemistry at the C2 position. The compound exists as a zwitterionic structure in physiological conditions, with a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol .

Key Structural Features:

- Backbone : A four-carbon chain with a methyl branch at C3 and an aminomethyl group at C2.

- Chirality : The (S)-configuration at C2 distinguishes it from its enantiomer, (R)-2-(aminomethyl)-3-methylbutanoic acid.

- Hydrochloride salt : Enhances solubility in polar solvents.

Synonyms include β²-homovaline hydrochloride and (S)-β²-homoVal-OH·HCl. Its structural similarity to valine and leucine positions it within the broader family of proteinogenic amino acid analogs.

Historical Context and Discovery

The compound emerged from advancements in β-amino acid chemistry during the late 20th century, driven by interest in peptidomimetics and stable peptide analogs. Early work by Seebach et al. on β²-amino acids laid the groundwork for synthesizing homologated amino acids like 2-(aminomethyl)-3-methylbutanoic acid. The hydrochloride salt form was first reported in the early 2000s as part of efforts to improve solubility for biomedical applications.

Significance in β-Amino Acid Chemistry

This compound exemplifies the unique properties of β-amino acids, which differ from α-amino acids in backbone length and conformational flexibility:

Table 1: Comparison of α- and β-Amino Acid Features

The methyl branch at C3 introduces steric hindrance, stabilizing folded conformations in β-peptides. Its incorporation into peptides enhances resistance to enzymatic degradation, making it valuable in drug development.

Relationship to Proteinogenic Amino Acids

Structurally, this compound is a β-homolog of valine (2-amino-3-methylbutanoic acid) and leucine (2-amino-4-methylpentanoic acid). Key differences include:

Table 2: Structural Comparison with Proteinogenic Analogs

| Amino Acid | Structure | Backbone Position |

|---|---|---|

| Valine | 2-amino-3-methylbutanoic acid | α-position |

| Leucine | 2-amino-4-methylpentanoic acid | α-position |

| 2-(Aminomethyl)-3-methylbutanoic acid | 2-amino-3-methylbutanoic acid (β-form) | β-position |

The β-configuration shifts the amino group to the C2 position, altering hydrogen-bonding patterns and side-chain interactions in peptides. This modification enables the design of non-natural peptides with tailored biophysical properties.

Stereochemical Variants and Conformational Significance

The compound exists in two enantiomeric forms:

- (S)-Enantiomer : Predominantly used in peptide synthesis due to its compatibility with ribosomal machinery.

- (R)-Enantiomer : Less common but explored for creating D-peptides with unique binding profiles.

Conformational Impact:

- In β-peptides, the (S)-enantiomer promotes right-handed helices , while the (R)-form induces left-handed folds.

- The methyl branch at C3 restricts rotation about the C2–C3 bond, favoring gauche conformations that stabilize compact structures.

Studies using NMR and X-ray crystallography have shown that β²-amino acids like this compound introduce kinks or bulges in peptide chains, enabling precise control over tertiary structures.

Properties

IUPAC Name |

2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243857-26-3 | |

| Record name | 2-(aminomethyl)-3-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps (Based on CN Patent CN102911085A)

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutyric acid

L-valine is reacted in aqueous medium with sulfuric acid and sodium nitrite at low temperature (0–5 °C), followed by gradual warming. Extraction with ethyl acetate and drying yields the hydroxy acid intermediate.Step 2: Acetylation to form (S)-2-acetoxy-3-methylbutyric acid

The hydroxy acid is treated with acetyl chloride under argon atmosphere at room temperature to 65 °C for 2–3 hours. Excess acetyl chloride and generated HCl are removed by evaporation. Extraction and drying produce the acetoxy derivative.Subsequent Steps: Introduction of Aminomethyl Group and Protection/Deprotection

Further transformations involve protection of amino groups (e.g., phthalimide derivatives), esterification (tert-butyl esters), and nucleophilic substitution to introduce the aminomethyl functionality. Final deprotection and salt formation yield the target hydrochloride compound.Yield and Purity

The overall yield for the seven-step synthesis is approximately 8.4%, with high selectivity and mild reaction conditions suitable for scale-up.

This method is advantageous due to the availability and low cost of L-valine, mild reaction conditions, and good control over stereochemistry.

Alternative Method: Acid-Catalyzed Reaction of Azetidine Derivatives

Another method involves the reaction of cyclic amides (azetidinones) with alcohols in the presence of acidic compounds to yield amino acid esters, which can be converted to the hydrochloride salt.

Process Details (Based on EP Patent EP0962449A2)

- Starting Material: 3,3,4,4-tetramethylazetidine-2-one

Reaction Conditions:

The azetidinone is reacted with methanol and hydrogen chloride gas under reflux for several hours (typically 1–7 hours). The reaction can be performed at room temperature or elevated temperatures (up to reflux) depending on the scale.Solvents:

Aromatic hydrocarbons such as toluene or xylene are used as co-solvents to aid purification by crystallization and washing.Purification:

The reaction mixture is cooled, filtered, and washed with toluene to isolate methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride with high purity (up to 99%).Yields:

Reported yields range from 61% to 93% depending on reaction conditions and scale.Further Processing:

The methyl ester hydrochloride can be hydrolyzed to the free acid hydrochloride salt or directly used depending on the application.

This method offers high yield and operability, making it industrially attractive.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, the hydrochloride salt is often prepared as stock solutions with precise molarity.

Stock Solution Preparation Data (From GlpBio Catalogs)

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.9655 mL | 29.8276 mL | 59.6552 mL |

| 5 mM | 1.1931 mL | 5.9655 mL | 11.931 mL |

| 10 mM | 0.5966 mL | 2.9828 mL | 5.9655 mL |

Stock solutions are typically prepared by dissolving the hydrochloride salt in DMSO, followed by dilution with solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations.

The preparation requires ensuring clarity at each dilution step, with physical methods like vortexing or ultrasound to aid dissolution.

The molecular weight used for calculations is approximately 167.63 g/mol.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multi-step synthesis from L-valine | L-valine | Sulfuric acid, sodium nitrite, acetyl chloride, phthalimide derivatives | ~8.4 (overall) | Mild conditions, stereoselective, suitable for scale-up |

| Acid-catalyzed reaction of azetidinone | 3,3,4,4-tetramethylazetidinone | Methanol, hydrogen chloride gas, aromatic hydrocarbons | 61–93 | High yield, industrial utility, ester intermediate |

| Stock solution preparation for research | Hydrochloride salt | DMSO, PEG300, Tween 80, water, corn oil | N/A | Precise molarity control, clarity critical |

Research Findings and Practical Notes

The multi-step synthesis starting from valine is well-documented for producing enantiomerically pure compounds, important for biological activity.

The azetidinone route is efficient for producing methyl ester intermediates with high purity, facilitating downstream modifications.

The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Careful control of reaction temperature, solvent order, and purification steps is critical for maximizing yield and purity.

Physical methods such as ultrasound and vortexing are recommended to ensure complete dissolution during formulation preparation.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted amines or amides.

Scientific Research Applications

Pharmaceutical Development

Both isomers of 2-(aminomethyl)-3-methylbutanoic acid hydrochloride play a crucial role as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- Neuroprotective Agents : Research indicates that these compounds may modulate neurotransmitter systems, offering neuroprotective effects that are beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

- Drug Formulation : They are utilized in the formulation of drugs aimed at enhancing cognitive functions and muscle recovery, making them popular among athletes and individuals undergoing rehabilitation .

Biochemical Research

In biochemical studies, this compound is employed to investigate various metabolic pathways and enzyme functions.

- Amino Acid Metabolism : The compound aids researchers in understanding amino acid metabolism, contributing to insights into metabolic disorders and cellular functions .

- Protein Synthesis Studies : Its properties are leveraged to study protein synthesis mechanisms, providing a deeper understanding of cellular processes and disease mechanisms .

Peptide Synthesis

The compound serves as a building block in peptide synthesis, which is essential for creating specific peptides used in therapeutic applications or as research tools.

- Therapeutic Peptides : Researchers utilize these amino acids to synthesize peptides that can act as drugs or biomarkers in clinical settings .

- Research Applications : Peptides synthesized from this compound are used in various research applications, including drug discovery and development .

Nutraceuticals and Dietary Supplements

The compound has gained popularity in the nutraceutical industry due to its potential benefits for muscle growth and recovery.

- Amino Acid Supplementation : It is commonly found in dietary supplements aimed at enhancing athletic performance and recovery post-exercise .

- Cognitive Enhancers : Some formulations target cognitive enhancement, appealing to consumers interested in improving mental performance.

Analytical Chemistry

In analytical chemistry, this compound is utilized for the analysis of amino acids and related metabolites.

- Chromatography Applications : The compound is employed in chromatography techniques for the separation and analysis of biological samples, aiding in the quantification of amino acids .

- Mass Spectrometry : It serves as a standard or reference material in mass spectrometry analyses, enhancing the accuracy of results obtained from biological samples .

Cosmetic Formulations

The compound is being explored for its potential applications in cosmetic products.

- Skin Health Benefits : Its incorporation into skincare formulations aims to promote skin health and hydration, appealing to the cosmetic industry focused on anti-aging products .

- Cosmetic Research : Ongoing studies investigate its efficacy in enhancing skin barrier function and overall skin appearance .

Case Studies and Research Insights

Numerous case studies have documented the applications of this compound across various fields:

| Application Area | Case Study Example | Findings |

|---|---|---|

| Pharmaceutical | Development of neuroprotective drugs | Demonstrated effectiveness in modulating neurotransmitter systems in animal models |

| Biochemical Research | Metabolic pathway investigations | Provided insights into amino acid metabolism affecting cellular health |

| Nutraceuticals | Use in dietary supplements for athletes | Showed improved muscle recovery and performance metrics among participants |

| Analytical Chemistry | Chromatographic analysis of biological samples | Enhanced detection limits for amino acids using this compound as a standard |

| Cosmetic Formulations | Efficacy studies on skin health products | Indicated improved hydration levels and skin elasticity among users |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(aminomethyl)-3-methylbutanoic acid hydrochloride with five structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.

Key Findings from Comparative Analysis:

Functional Group Impact: The benzylamino and 4-chlorobenzyl derivatives (CAS 1396964-70-7 and 1396965-14-2) exhibit increased aromaticity and lipophilicity compared to the parent compound, which may improve membrane permeability in drug delivery . The ester derivative (CAS 5619-05-6) serves as a prodrug candidate due to its hydrolytic conversion to the active carboxylic acid form .

Chirality and Bioactivity :

- The parent compound (CAS 925704-47-8) and its ester analog are chiral, with stereochemistry critical for interactions in biological systems (e.g., enzyme binding) .

Industrial Applications: The ethylamino derivative (CAS 1396964-36-5) is utilized in non-pharmaceutical roles, such as surfactants, due to its amphiphilic properties .

Biological Activity

2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C6H14ClNO2

- Molecular Weight : 165.64 g/mol

- CAS Number : 243857-37-3

The presence of an aminomethyl group attached to a butanoic acid backbone provides unique stereochemical properties that contribute to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical synthesis and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their activity. These interactions may modulate enzyme functions or receptor activities, leading to various physiological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of 2-(Aminomethyl)-3-methylbutanoic acid exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The zones of inhibition and minimum inhibitory concentrations (MIC) were determined using disc diffusion methods, showing promising results against multiple microbial strains .

- Role in Drug Development : This compound serves as a chiral building block in the synthesis of various biologically active molecules, including antiviral drugs like Valganciclovir. Its stereochemical properties are crucial for the development of effective pharmaceuticals .

- Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor for drug development, particularly in the synthesis of amino acid prodrugs that enhance bioavailability and therapeutic efficacy .

Antimicrobial Studies

In one study, coordination compounds synthesized from 2-(Aminomethyl)-3-methylbutanoic acid were tested against eight microbial strains. The results indicated significant antibacterial activity, with specific complexes demonstrating an octahedral geometry that influenced their interaction with bacterial cells. The study highlighted the importance of structural configuration in determining antimicrobial efficacy .

Drug Synthesis Applications

Another research effort focused on utilizing this compound as a precursor for synthesizing complex peptides. The study emphasized the compound's role in enhancing the pharmacological profiles of synthesized drugs through its unique structural features and reactivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Applications |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Amino Acid Derivative | Antimicrobial agents |

| Aminomethyl propanol | Organic Compound | Solvent and reagent in organic synthesis |

| 2-Amino-2-methylpropan-1-ol | Amino Alcohol | Used in various chemical syntheses |

The table illustrates how this compound stands out due to its specific structural configuration, imparting distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What computational methods are effective for predicting tautomeric or conformational equilibria of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model tautomers (amine vs. imine forms) and compare with experimental H-NMR chemical shifts. Use molecular dynamics (AMBER) in explicit solvent to simulate conformational changes. Validate with variable-temperature NMR .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : If a protocol claims 100% yield (unlikely under standard conditions), replicate with strict inert atmosphere control and verify via quantitative NMR .

- Divergent Solubility Reports : Re-evaluate purity (HPLC) and crystallinity (PXRD). Amorphous forms may exhibit higher apparent solubility than crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.